3,4,5-Trifluorobenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

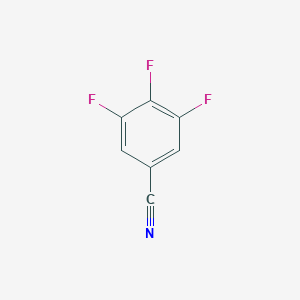

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4,5-trifluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F3N/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFKYJMGXZXJYBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344003 | |

| Record name | 3,4,5-Trifluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134227-45-5 | |

| Record name | 3,4,5-Trifluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134227-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Trifluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-Trifluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4,5-Trifluorobenzonitrile: A Core Scaffold in Modern Chemistry

This guide provides a comprehensive technical overview of 3,4,5-Trifluorobenzonitrile, a pivotal fluorinated building block for professionals in research, development, and drug discovery. We will delve into its fundamental properties, reactivity, synthesis, and critical applications, grounding the discussion in established scientific principles and field-proven insights.

Introduction: The Strategic Importance of Fluorinated Benzonitriles

In the landscape of modern chemical synthesis, particularly within medicinal chemistry and materials science, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating physicochemical and biological properties. Fluorine's high electronegativity, small size, and ability to form strong C-F bonds can enhance metabolic stability, improve binding affinity to target proteins, and alter lipophilicity and pKa.[1] this compound (CAS No. 134227-45-5) is a prime example of a versatile intermediate that leverages these benefits. Its trifluorinated phenyl ring, activated by a nitrile group, presents a unique platform for constructing complex molecular architectures with desirable characteristics.

Core Identification and Chemical Structure

Correctly identifying a chemical entity is the foundation of all scientific work. The universally recognized identifier for this compound is its CAS (Chemical Abstracts Service) number.

-

IUPAC Name: this compound[2]

The structural arrangement of atoms dictates the molecule's reactivity and function.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical properties is essential for designing reaction conditions, purification protocols, and safe handling procedures.

| Property | Value | Source(s) |

| Physical State | Solid, White to Very Pale Yellow Crystal/Powder | [6] |

| Melting Point | 45-47 °C | [3][4][5] |

| Boiling Point | 190.5 °C (at 760 mmHg) | [3] |

| 69 °C (at 1.3 kPa / ~10 mmHg) | [4][6] | |

| Density | ~1.4 g/cm³ | [3] |

| Flash Point | 62.8 °C (145 °F) | [3][4] |

| Solubility | Soluble in Methanol | [7] |

| InChI Key | XFKYJMGXZXJYBS-UHFFFAOYSA-N | [2] |

Spectroscopic Characterization: The identity and purity of this compound are unequivocally confirmed through standard analytical techniques. Spectroscopic data is available from various public and commercial sources.[2][8]

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹⁹F NMR are critical for confirming the substitution pattern on the aromatic ring.

-

Infrared (IR) Spectroscopy: The characteristic nitrile (C≡N) stretch is a key diagnostic peak.

-

Mass Spectrometry (MS): Provides the exact mass and fragmentation pattern, confirming the molecular weight and formula.[2]

Synthesis and Reactivity: A Chemist's Perspective

Plausible Synthetic Routes: While specific, scaled-up manufacturing protocols for this compound are often proprietary, its synthesis can be conceptualized through established organofluorine chemistry. A common strategy for producing polyfluorinated aromatics involves halogen-exchange (HALEX) reactions on polychlorinated precursors. For instance, the synthesis of 3,4-difluorobenzonitrile has been achieved by reacting 3,4-dichlorobenzonitrile with potassium fluoride as the fluorinating agent in a polar aprotic solvent.[9] A similar approach starting from 3,4,5-trichlorobenzonitrile is a logical synthetic pathway. Other methods for related compounds involve multi-step sequences including nitration, reduction, bromination, and diazotization followed by a substitution reaction to introduce the nitrile group.[10]

Core Reactivity: Nucleophilic Aromatic Substitution (SₙAr) The true synthetic utility of this compound stems from its reactivity in Nucleophilic Aromatic Substitution (SₙAr) reactions. The powerful electron-withdrawing nature of both the nitrile group and the three fluorine atoms strongly activates the aromatic ring towards attack by nucleophiles. This allows for the regioselective displacement of one or more fluorine atoms.

The causality behind this reactivity is twofold:

-

Activation: The electron-withdrawing groups delocalize the negative charge in the intermediate Meisenheimer complex, stabilizing it and lowering the activation energy of the reaction.

-

Leaving Group: Fluoride, while not a superb leaving group in Sₙ1/Sₙ2 reactions, is an excellent leaving group in SₙAr because the C-F bond-breaking step is not rate-determining.

Caption: Generalized workflow for an SₙAr reaction involving this compound.

This predictable reactivity allows chemists to use this compound as a scaffold, introducing amines, alcohols, thiols, and other nucleophilic moieties to build more complex molecules.

Applications in Research and Development

The trifluorobenzonitrile motif is a valuable component in the design of bioactive molecules and advanced materials. While specific examples for the 3,4,5-isomer require deep literature dives, the applications of its isomers are well-documented and demonstrate the utility of this chemical class.

Drug Discovery and Medicinal Chemistry: Fluorinated benzonitriles are key intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs).[1][11] For example, the related isomer 2,4,5-Trifluorobenzonitrile serves as a building block for synthesizing fluorinated analogs of the antibiotic platensimycin and is used in the development of anti-inflammatory and anti-cancer agents.[12][13] The strategic placement of the trifluorobenzonitrile core can lead to compounds with enhanced therapeutic profiles.

Caption: Role of this compound as a starting scaffold in a drug development workflow.

Materials Science: The rigid, electron-deficient nature of the trifluorobenzonitrile unit makes it an attractive component for advanced materials. Isomers like 2,4,5-Trifluorobenzonitrile are used to synthesize dinitrile monomers for covalent organic frameworks (COFs), which are porous crystalline polymers with applications in gas separation and storage.[12]

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is a hazardous substance and must be handled with appropriate precautions.

GHS Hazard Classification:

-

Signal Word: Danger[6]

-

Hazard Statements:

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated area, preferably a chemical fume hood.

-

Avoid breathing dust/fumes.[6]

-

Wear protective gloves, clothing, and eye/face protection.[6]

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container.[6]

-

Keep in a cool, dark, and well-ventilated place.[6]

-

Store locked up, away from incompatible materials such as strong oxidizing agents and strong bases.[6][14]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for molecular design. Its well-defined physicochemical properties, predictable SₙAr reactivity, and the inherent benefits of its polyfluorinated structure make it an invaluable intermediate for researchers in drug discovery, agrochemicals, and materials science. Proper understanding of its characteristics and adherence to strict safety protocols are paramount to harnessing its full synthetic potential.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C7H2F3N | CID 593814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:134227-45-5 | Chemsrc [chemsrc.com]

- 4. chemwhat.com [chemwhat.com]

- 5. This compound | CAS: 134227-45-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. This compound CAS#: 134227-45-5 [m.chemicalbook.com]

- 8. This compound | C7H2F3N | CID 593814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CN103539699A - Process for synthesizing 3,4-difluorobenzonitrile - Google Patents [patents.google.com]

- 10. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

- 12. ossila.com [ossila.com]

- 13. chemimpex.com [chemimpex.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

Introduction: The Strategic Importance of Fluorinated Building Blocks

An In-depth Technical Guide to 3,4,5-Trifluorobenzonitrile for Advanced Research and Development

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity.[1] Among the diverse array of fluorinated synthons, this compound emerges as a particularly valuable building block. Its trifluorinated aromatic ring is highly activated towards nucleophilic substitution, while the versatile nitrile moiety serves as a gateway to a multitude of functional groups.

This guide provides a comprehensive overview of the physicochemical properties, spectroscopic profile, reactivity, and applications of this compound, tailored for researchers, medicinal chemists, and process development scientists. The insights herein are designed to bridge fundamental chemical principles with practical, field-proven applications, enabling the informed and efficient use of this powerful synthetic intermediate.

Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity is the foundation of all subsequent research. This compound is unambiguously identified by a consistent set of chemical descriptors.

-

IUPAC Name: this compound[2]

-

CAS Number: 134227-45-5[3]

-

Molecular Formula: C₇H₂F₃N[2]

-

Molecular Weight: 157.09 g/mol [3]

-

InChI Key: XFKYJMGXZXJYBS-UHFFFAOYSA-N[3]

The strategic placement of three fluorine atoms symmetrically flanking the nitrile group dictates the molecule's electronic and steric properties.

Caption: Molecular Structure of this compound.

Physicochemical Properties

The physical properties of this compound are critical for its handling, storage, and use in various reaction conditions. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline solid | [3][4] |

| Melting Point | 45-47 °C | [3] |

| Boiling Point | 72-73 °C @ 10 mmHg (13.3 mbar) | [3] |

| 69 °C @ 1.3 kPa (9.75 mmHg) | [4] | |

| Density | ~1.25 g/cm³ (estimate) | [3] |

| Solubility | Soluble in methanol | [3] |

| Storage Temperature | 2-8 °C recommended for long-term storage | [3] |

| Can be stored at room temperature (sealed, dry) |

Expertise & Experience: The relatively low melting point indicates that this compound can be handled as a molten liquid for certain dosing applications, which can improve handling and reaction consistency. Its solubility in polar organic solvents like methanol is expected, given the polar nitrile group and fluorine atoms.[3] For synthetic applications, solubility should be tested in common aprotic solvents such as THF, DMF, and DMSO, where related fluorinated compounds show good solubility.[5]

Spectroscopic Profile: A Guide to Identity Confirmation

Unambiguous characterization is essential for regulatory submission and reproducible research. The spectroscopic profile of this compound provides a unique fingerprint for its identification.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by characteristic vibrations of the functional groups.

-

Nitrile (C≡N) Stretch: A sharp, strong absorption is expected in the range of 2220-2240 cm⁻¹. This is a key diagnostic peak.

-

Aromatic C-F Stretch: Strong absorptions typically appear in the 1100-1400 cm⁻¹ region.

-

Aromatic C=C Stretch: Multiple bands of variable intensity are expected between 1400-1600 cm⁻¹. FTIR spectral data is available for confirmation.[2] A detailed analysis of the Raman and FTIR spectra of this compound has been conducted, providing a complete vibrational assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Due to the molecular symmetry, the two aromatic protons are chemically equivalent. They are expected to appear as a single multiplet, with coupling to the adjacent fluorine atoms.

-

¹³C NMR: The spectrum will show distinct signals for the nitrile carbon, the carbon atom attached to the nitrile, the carbons bearing fluorine atoms, and the carbons bearing hydrogen atoms.

-

¹⁹F NMR: This is a powerful tool for fluorinated compounds. Two distinct signals are expected: one for the two fluorine atoms at positions 3 and 5, and another for the fluorine atom at position 4, with characteristic coupling patterns.

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum shows a prominent molecular ion peak (M⁺) at m/z 157, corresponding to the molecular weight of the compound.[2] This provides definitive confirmation of the molecular mass.

Caption: Conceptual workflow for spectroscopic identity confirmation.

Reactivity and Synthetic Utility

The synthetic value of this compound lies in the predictable reactivity of its aromatic ring and nitrile group.

Nucleophilic Aromatic Substitution (SₙAr)

The powerful electron-withdrawing effects of the three fluorine atoms and the nitrile group render the aromatic ring highly electron-deficient. This strongly activates the ring towards SₙAr reactions.

Causality: The fluorine atom at the C4 position is para to the strongly activating nitrile group, making it the most probable site for nucleophilic attack. This regioselectivity is a key advantage in synthetic planning. Common nucleophiles like alkoxides, thiolates, and amines can readily displace the C4-fluorine under mild conditions.

Transformations of the Nitrile Group

The nitrile group is a versatile functional handle that can be converted into several other important groups:

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield 3,4,5-trifluorobenzoic acid, another valuable synthetic intermediate.[6]

-

Reduction: Catalytic hydrogenation or reduction with reagents like LiAlH₄ can convert the nitrile to 3,4,5-trifluorobenzylamine.

-

Organometallic Addition: Grignard or organolithium reagents can add to the nitrile to form ketones after aqueous workup.

Caption: Key synthetic transformations of this compound.

Applications in Drug Development and Materials Science

The unique substitution pattern of this compound makes it a high-value intermediate. While specific drug candidates containing this exact fragment are proprietary, its utility can be inferred from the applications of analogous fluorinated benzonitriles.

-

Medicinal Chemistry: It serves as a precursor for active pharmaceutical ingredients (APIs).[7][8] The trifluorophenyl motif can be used to fine-tune ligand-receptor interactions, improve cell permeability, and block metabolic degradation at specific sites, enhancing the pharmacokinetic profile of a drug candidate.[1]

-

Materials Science: Fluorinated benzonitriles are used to synthesize high-performance polymers and covalent organic frameworks (COFs).[7][8] The resulting materials often exhibit enhanced thermal stability, chemical resistance, and unique electronic properties.

Experimental Protocol: A Self-Validating System

The following protocol for a representative SₙAr reaction is designed to be self-validating through in-process controls and clear endpoints.

Protocol: Synthesis of 4-Methoxy-3,5-difluorobenzonitrile

-

System Preparation:

-

To a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.57 g, 10.0 mmol).

-

Add anhydrous N,N-Dimethylformamide (DMF, 30 mL).

-

Stir the mixture under a nitrogen atmosphere until all solid has dissolved.

-

-

Reagent Preparation:

-

In a separate flask, carefully prepare a solution of sodium methoxide by adding sodium metal (0.25 g, 11.0 mmol, 1.1 eq) to anhydrous methanol (10 mL) at 0 °C. Causality: Preparing the methoxide fresh ensures it is anhydrous and highly reactive. Using a slight excess (1.1 eq) drives the reaction to completion.

-

Once all sodium has reacted, carefully remove the excess methanol under reduced pressure to obtain sodium methoxide as a white solid.

-

Dissolve the sodium methoxide in anhydrous DMF (10 mL).

-

-

Reaction Execution:

-

Slowly add the sodium methoxide solution to the flask containing the this compound via a syringe over 15 minutes at room temperature. An exotherm may be observed.

-

Heat the reaction mixture to 60 °C and stir for 2 hours.

-

-

In-Process Control (IPC):

-

After 2 hours, take a small aliquot (~0.1 mL) from the reaction mixture, quench it with water, and extract with ethyl acetate.

-

Analyze the organic extract by Thin Layer Chromatography (TLC) or GC-MS to confirm the complete consumption of the starting material. Trustworthiness: This step validates the reaction endpoint, preventing unnecessary heating and potential side-product formation.

-

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature and pour it into ice-water (100 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

-

Purification and Characterization:

-

Purify the crude solid by recrystallization from ethanol/water or by silica gel column chromatography.

-

Characterize the final product by ¹H NMR, ¹⁹F NMR, IR, and MS to confirm its structure and purity.

-

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.

-

Hazards: Toxic if swallowed, in contact with skin, or if inhaled.[4] Causes skin and serious eye irritation.[4] May cause respiratory irritation.[2]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles.[4] All handling of the solid or solutions should be performed in a certified chemical fume hood to avoid inhalation.[4]

-

Handling: Avoid generating dust. Use a closed system where possible. Wash hands thoroughly after handling.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a potent and versatile chemical building block with significant applications in medicinal chemistry and advanced materials. Its well-defined physicochemical properties, predictable reactivity, and unique electronic profile make it an invaluable tool for researchers. By understanding the principles outlined in this guide—from its spectroscopic fingerprint to its regioselective reactivity—scientists can confidently and effectively leverage this synthon to accelerate innovation and achieve their research and development goals.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C7H2F3N | CID 593814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 134227-45-5 [m.chemicalbook.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. guidechem.com [guidechem.com]

- 6. ossila.com [ossila.com]

- 7. chemimpex.com [chemimpex.com]

- 8. ossila.com [ossila.com]

quantum chemical calculations for 3,4,5-Trifluorobenzonitrile

An In-depth Technical Guide to Quantum Chemical Calculations for 3,4,5-Trifluorobenzonitrile

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive technical framework for conducting and interpreting quantum chemical calculations on this compound, a molecule of significant interest in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the causality behind methodological choices, grounding theoretical concepts in practical application. We will explore the process from initial structure preparation to the detailed analysis of electronic and spectroscopic properties, culminating in an understanding of how these computational insights directly inform rational drug design. The protocols described herein are designed to be self-validating, emphasizing the synergy between theoretical predictions and experimental realities.

Introduction: The "Why" and "How" of Computational Scrutiny

This compound is a versatile chemical scaffold. The presence of highly electronegative fluorine atoms and an electron-withdrawing nitrile group on the aromatic ring imparts unique electronic properties, influencing its reactivity, metabolic stability, and intermolecular interactions.[1][2] These characteristics make it a valuable building block for synthesizing active pharmaceutical ingredients (APIs) and advanced materials.[1][3] To harness its potential effectively, a deep, atomistic-level understanding of its behavior is paramount.

This is where quantum chemical (QC) calculations become indispensable. As a cornerstone of computational chemistry, QC methods apply the principles of quantum mechanics to model and predict molecular properties with high accuracy.[4][5] In drug discovery, this in-silico approach accelerates the pipeline by enabling the rational design of molecules, prediction of their interactions with biological targets, and optimization of lead compounds before costly and time-consuming synthesis.[6][7][8] This guide will provide the theoretical and practical foundation for performing such calculations on this compound.

Theoretical Foundations: Choosing the Right Tools for the Job

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. This choice is not arbitrary; it is a deliberate balance between computational cost and the desired level of accuracy for the properties being investigated.

The Hierarchy of Quantum Chemical Methods

Computational chemistry offers a spectrum of methods, each with its own strengths and limitations.[9]

-

Hartree-Fock (HF) Theory: This is an foundational ab initio method that solves the Schrödinger equation by approximating electron correlation. While computationally efficient, its neglect of dynamic electron correlation limits its predictive accuracy for many properties.[9][10]

-

Post-Hartree-Fock Methods: Techniques like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) systematically improve upon the HF method by including electron correlation.[4][11] They offer much higher accuracy but come with a significantly greater computational expense, making them better suited for small molecules or for benchmarking results from less expensive methods.[4]

-

Density Functional Theory (DFT): DFT has emerged as the workhorse for computational studies of medium-to-large molecules in drug discovery.[10] Instead of calculating the complex many-electron wavefunction, DFT calculates the electron density, from which all molecular properties can be derived. Its accuracy is determined by the chosen exchange-correlation functional, which approximates the quantum mechanical effects of exchange and correlation. Hybrid functionals like B3LYP are widely used as they provide a robust balance of accuracy and computational efficiency for a broad range of organic molecules.[11][12] For the study of this compound, DFT, specifically with the B3LYP functional, represents the optimal choice for obtaining reliable results at a manageable computational cost.

The Language of Atoms: Selecting an Appropriate Basis Set

A basis set is a set of mathematical functions used to construct the molecular orbitals.[13][14] The size and type of the basis set directly impact the accuracy of the calculation.

-

Pople-style Basis Sets: These are denoted as X-YZG. For example, the 6-311G basis set is a split-valence triple-zeta basis set, providing a good description of the valence electrons. To accurately model a molecule like this compound, this must be augmented with:

-

Polarization functions (d,p): Added using (d,p) or **, these functions allow orbitals to change shape, which is critical for describing chemical bonds accurately.

-

Diffuse functions (+): Added using +, these functions are essential for describing the behavior of electrons far from the nucleus and are particularly important for anions and systems with lone pairs, such as the fluorine and nitrogen atoms in our molecule.

-

-

Correlation-Consistent Basis Sets: Developed by Dunning and coworkers (e.g., cc-pVDZ, aug-cc-pVTZ), these sets are designed to systematically converge towards the complete basis set limit and are the gold standard for high-accuracy correlated calculations.[14]

For our purposes, the 6-311+G(d,p) basis set is an excellent choice. It provides a flexible description of the valence electrons (triple-zeta), includes polarization functions for all atoms, and adds diffuse functions on heavy (non-hydrogen) atoms, ensuring an accurate representation of the electronic structure around the electronegative fluorine and nitrogen atoms.

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the systematic procedure for performing a comprehensive quantum chemical analysis of this compound using a software package like Gaussian, Q-Chem, or GAMESS.[11][15][16]

Experimental Protocol

-

Step 1: Initial Structure Generation

-

Obtain the 3D coordinates for this compound. This can be done by downloading the structure from a chemical database like PubChem (CID 593814) or by building it manually using molecular modeling software (e.g., Avogadro, GaussView).[17][18] The initial geometry does not need to be perfect but should be chemically reasonable.

-

-

Step 2: Geometry Optimization

-

Objective: To find the equilibrium geometry of the molecule, which corresponds to the minimum energy on the potential energy surface.

-

Methodology: Perform a geometry optimization calculation.

-

Sample Input (Gaussian):

-

Explanation:

-

#p B3LYP/6-311+G(d,p): Specifies the DFT method and basis set.

-

Opt: Keyword to perform the geometry optimization.

-

Freq: Keyword to perform a frequency calculation after the optimization.

-

0 1: Specifies the charge (0) and spin multiplicity (singlet) of the molecule.

-

-

-

Step 3: Vibrational Frequency Analysis

-

Objective: To confirm that the optimized structure is a true energy minimum and to predict the molecule's vibrational spectrum.

-

Methodology: This calculation is typically performed concurrently with the optimization (Freq keyword).

-

Validation: A true minimum on the potential energy surface will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the geometry must be re-optimized.

-

Analysis: The calculated vibrational frequencies can be compared to experimental infrared (IR) and Raman spectra.[19] To improve this comparison, calculated frequencies are often multiplied by an empirical scaling factor (e.g., ~0.967 for B3LYP/6-311+G(d,p)) to account for anharmonicity and method limitations.[12][20]

-

-

Step 4: Single-Point Property Calculations

-

Objective: To calculate electronic and electrostatic properties using the optimized geometry.

-

Methodology: Perform a single-point energy calculation using the same level of theory. This is often done by including keywords like Pop=NBO (for Natural Bond Orbital analysis) and requesting the generation of molecular orbitals and electrostatic potential maps.

-

Key Outputs:

-

Frontier Molecular Orbitals (HOMO, LUMO)

-

Molecular Electrostatic Potential (MEP)

-

Partial Atomic Charges (from NBO or Mulliken population analysis)

-

Dipole Moment

-

-

Computational Workflow Diagram

Caption: Workflow for Quantum Chemical Calculations.

Results and Interpretation: From Numbers to Insights

The output of these calculations provides a wealth of quantitative data. The true expertise lies in interpreting this data to understand the molecule's chemical nature and its potential for pharmaceutical applications.

Optimized Molecular Structure

The geometry optimization yields the most stable 3D structure. Analysis of the bond lengths and angles reveals the electronic influence of the substituents. The C-F bonds and the C-C≡N bonds will be shorter and stronger due to the high electronegativity of fluorine and the sp-hybridization of the nitrile carbon, respectively. The aromatic ring may show slight distortions from a perfect hexagon due to the electronic push-pull effects of the substituents.

Spectroscopic Signature

The calculated vibrational frequencies provide a theoretical infrared spectrum that can be used for compound identification. Key vibrational modes to analyze include:

-

C≡N stretch: A strong, sharp peak typically found in the 2220-2260 cm⁻¹ region.

-

Aromatic C-H stretch: Peaks typically found above 3000 cm⁻¹.[21]

-

Aromatic C=C stretch: A series of bands in the 1400-1650 cm⁻¹ region.[22]

-

C-F stretch: Strong absorptions in the 1000-1400 cm⁻¹ region.

Comparing these calculated (and scaled) frequencies with experimental data provides a crucial validation point for the chosen computational methodology.

Frontier Molecular Orbitals (FMOs) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity.

-

HOMO: Represents the ability to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack.

-

LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[19]

For this compound, the HOMO is expected to be distributed over the π-system of the benzene ring, while the LUMO will likely have significant contributions from the antibonding π* orbital of the nitrile group and the aromatic ring, indicating that nucleophilic attack might be favored at the carbon atom of the nitrile group or the aromatic carbons.

Molecular Electrostatic Potential (MEP) and Intermolecular Interactions

The MEP map is a powerful visualization tool that illustrates the charge distribution across the molecule. It is invaluable for predicting how the molecule will interact with other molecules, such as a protein receptor.[23]

-

Red/Yellow Regions (Negative Potential): Indicate areas rich in electrons, which act as sites for electrophilic attack or hydrogen bond acceptors. These will be concentrated around the highly electronegative nitrogen atom of the nitrile group and the fluorine atoms.

-

Blue Regions (Positive Potential): Indicate areas of electron deficiency, which are susceptible to nucleophilic attack or can act as hydrogen bond donors. These will be found around the aromatic hydrogen atoms.

This map provides a direct visual hypothesis for how the molecule might orient itself within a protein's binding pocket, guiding the drug design process.

Relationship Between Calculated Properties and Drug Design

Caption: Application of QC data in drug discovery.

Data Summary

The following table presents a realistic summary of quantitative data that would be obtained for this compound at the B3LYP/6-311+G(d,p) level of theory.

| Parameter | Calculated Value | Unit | Significance in Drug Development |

| Total Energy | (Typical negative value) | Hartrees | Ground state electronic energy; used for relative stability comparisons. |

| Dipole Moment | ~2.0 - 3.0 | Debye | Measures molecular polarity; influences solubility and membrane permeability. |

| HOMO Energy | ~ -8.5 to -9.5 | eV | Relates to ionization potential; indicator of electron-donating ability. |

| LUMO Energy | ~ -1.0 to -2.0 | eV | Relates to electron affinity; indicator of electron-accepting ability. |

| HOMO-LUMO Gap | ~ 7.0 - 8.0 | eV | Indicator of chemical reactivity and kinetic stability. |

Conclusion

Quantum chemical calculations provide an exceptionally detailed and predictive lens through which to view the molecular world. For a molecule like this compound, this in-depth analysis transforms it from a simple chemical structure into a well-characterized entity with predictable reactivity, spectroscopic properties, and intermolecular interaction patterns. The insights gained from DFT calculations—from the shape of the frontier orbitals to the contours of the electrostatic potential map—are not merely academic. They are actionable intelligence that directly informs the rational design of more effective and safer drug candidates, ultimately accelerating the journey from discovery to clinical application.[24]

References

- 1. chemimpex.com [chemimpex.com]

- 2. innospk.com [innospk.com]

- 3. ossila.com [ossila.com]

- 4. rroij.com [rroij.com]

- 5. benchchem.com [benchchem.com]

- 6. What are computational methods for rational drug design? [synapse.patsnap.com]

- 7. neuroquantology.com [neuroquantology.com]

- 8. steeronresearch.com [steeronresearch.com]

- 9. List of quantum chemistry and solid-state physics software - Wikipedia [en.wikipedia.org]

- 10. Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Overview of the Functions and Applications of Quantum Chemistry Software Q-Chem - Oreate AI Blog [oreateai.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 15. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]

- 16. Chemical calculation software / General-purpose quantum chemistry calculation program 'Gaussian' | ヒューリンクス - Powered by ipros [pr.mono.ipros.com]

- 17. This compound | C7H2F3N | CID 593814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. This compound | C7H2F3N | CID 593814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. 3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory | Journal of Scientific Research [banglajol.info]

- 20. dergipark.org.tr [dergipark.org.tr]

- 21. Does the Sum-Frequency Generation Signal of Aromatic C–H Vibrations Reflect Molecular Orientation? - PMC [pmc.ncbi.nlm.nih.gov]

- 22. youtube.com [youtube.com]

- 23. Quantum Chemistry in Drug Discovery | Rowan [rowansci.com]

- 24. publishing.emanresearch.org [publishing.emanresearch.org]

Navigating the Procurement of 3,4,5-Trifluorobenzonitrile: A Technical Guide for Researchers

An In-depth Guide to the Commercial Availability, Supplier Evaluation, and Quality Assessment of a Key Fluorinated Building Block in Modern Drug Discovery.

Introduction: The Strategic Importance of 3,4,5-Trifluorobenzonitrile in Pharmaceutical Research

In the landscape of contemporary drug discovery and development, fluorinated organic compounds have ascended to a position of prominence. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Among the vast arsenal of fluorinated building blocks available to medicinal chemists, this compound has emerged as a particularly valuable intermediate. Its trifluorinated phenyl ring, coupled with a reactive nitrile group, offers a versatile platform for constructing complex molecular architectures with enhanced pharmacokinetic and pharmacodynamic properties.[1]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into the commercial landscape of this compound. We will navigate the complexities of supplier selection, delve into the critical aspects of quality assessment, and provide actionable protocols to ensure the integrity of this crucial starting material in your research endeavors.

Commercial Availability and Supplier Landscape

This compound is readily available from a variety of chemical suppliers who cater to the research and pharmaceutical sectors. The compound is typically offered in various purities and quantities, ranging from milligrams for initial screening to kilograms for scale-up studies. When sourcing this reagent, it is imperative to consider not only the cost but also the supplier's reputation, quality control processes, and the comprehensiveness of their technical documentation.

Below is a comparative overview of prominent suppliers offering this compound:

| Supplier | CAS Number | Molecular Formula | Purity | Available Quantities | Additional Information |

| Oakwood Chemical | 134227-45-5 | C₇H₂F₃N | 99% | 250mg, 1g, 5g, 25g | Provides melting point (45-47°C) and boiling point (72-73°/10mm) data.[2] |

| TCI America (via Fisher Scientific) | 134227-45-5 | C₇H₂F₃N | ≥98.0% | 1g, 5g | Listed as a white to yellow solid.[3] |

| Sigma-Aldrich (Ambeed) | 134227-45-5 | C₇H₂F₃N | 98% | Inquire for sizes | States the material is a solid.[4] |

| Finetech Industry Limited | 134227-45-5 | C₇H₂F₃N | Inquire | Custom and bulk quantities | Provides melting point (45-47°C).[5] |

Supplier Evaluation and Procurement Workflow

The selection of a suitable supplier is a critical step that can significantly impact the timeline and success of a research project. A systematic approach to supplier evaluation is recommended to ensure the procurement of high-quality material.

Caption: A workflow diagram for the evaluation and procurement of this compound.

Quality Control and In-House Verification

Upon receipt of this compound, it is crucial to perform in-house quality control (QC) to verify the identity and purity of the material, even when a Certificate of Analysis (CoA) is provided by the supplier. This step is a cornerstone of experimental reproducibility and data integrity.

Recommended Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): An essential tool for determining the purity of the compound and identifying any potential impurities. A reverse-phase method with a C18 column and a mobile phase gradient of water and acetonitrile is a common starting point.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing purity and confirming the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for confirming the chemical structure of this compound and identifying any structural isomers or related impurities.

-

Melting Point Analysis: A straightforward method to assess the purity of the solid material. A sharp melting point range close to the literature value (45-47°C) is indicative of high purity.[2][5]

Experimental Protocol: Quality Control of Procured this compound

This protocol outlines a general procedure for the quality assessment of a newly received batch of this compound.

Materials:

-

This compound (sample from supplier)

-

HPLC-grade acetonitrile

-

Deionized water

-

Analytical balance

-

Volumetric flasks

-

HPLC system with a UV detector and a C18 column

-

NMR spectrometer

-

Melting point apparatus

Procedure:

-

Visual Inspection: Carefully inspect the container for any signs of damage or contamination. Note the physical appearance of the material (e.g., color, crystallinity). This compound is expected to be a white to yellow solid.[3]

-

Melting Point Determination:

-

Preparation of Stock Solution for HPLC and NMR:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve the solid in a suitable solvent (e.g., acetonitrile or a deuterated solvent for NMR) in a volumetric flask to a final concentration of 1 mg/mL.

-

-

HPLC Analysis:

-

Equilibrate the HPLC system with the initial mobile phase conditions.

-

Inject a known volume of the sample solution.

-

Run a suitable gradient method to separate the main component from any impurities.

-

Analyze the chromatogram to determine the purity of the sample (area percent of the main peak).

-

-

NMR Analysis:

-

Acquire ¹H and ¹⁹F NMR spectra of the sample solution.

-

Confirm the characteristic chemical shifts and coupling patterns consistent with the structure of this compound.

-

Integrate the peaks to quantify any observable impurities.

-

Handling and Storage

Proper handling and storage are paramount to maintaining the integrity of this compound and ensuring laboratory safety.

-

Handling: Always handle the compound in a well-ventilated area, preferably a fume hood.[6][7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Avoid inhalation of dust and contact with skin and eyes.[6][7]

-

Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[6][8] Keep it away from incompatible materials such as strong oxidizing agents, acids, and bases.[6][7]

Conclusion

This compound is a valuable and readily accessible building block for pharmaceutical research. A thorough understanding of the supplier landscape, coupled with a rigorous approach to quality control, is essential for leveraging its full potential in the synthesis of novel therapeutic agents. By implementing the guidelines and protocols outlined in this guide, researchers can ensure the procurement of high-quality material, thereby enhancing the reliability and success of their drug discovery programs.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound [oakwoodchemical.com]

- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. This compound | 134227-45-5 [sigmaaldrich.com]

- 5. This compound | CAS: 134227-45-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Synthesis of 3,4,5-Trifluorobenzonitrile

Introduction

3,4,5-Trifluorobenzonitrile is a valuable fluorinated aromatic compound that serves as a key intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The presence of three fluorine atoms on the benzene ring imparts unique electronic properties, enhancing the metabolic stability, lipophilicity, and bioavailability of molecules into which it is incorporated. This guide provides a detailed overview of the primary synthetic routes to this compound, with a focus on the underlying chemical principles and practical experimental protocols for researchers and professionals in drug development and chemical synthesis.

Synthetic Strategy 1: The Sandmeyer Reaction from 3,4,5-Trifluoroaniline

The most direct and widely applicable method for the synthesis of aryl nitriles from anilines is the Sandmeyer reaction.[3][4] This two-step process first involves the diazotization of the primary aromatic amine, followed by the displacement of the diazonium group with a cyanide nucleophile, typically catalyzed by a copper(I) salt.[3][4]

Mechanism and Rationale

The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[3] The initial diazotization of 3,4,5-trifluoroaniline with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite and a strong acid), forms a diazonium salt. This diazonium salt is a key intermediate, as the dinitrogen moiety is an excellent leaving group.

In the second step, a one-electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical with the loss of nitrogen gas.[3] This highly reactive aryl radical then abstracts a cyanide group from the copper(II) cyanide complex, yielding the desired this compound and regenerating the copper(I) catalyst. The efficiency of this reaction is a testament to the stability of the dinitrogen leaving group and the favorable redox cycle of the copper catalyst.

Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction

The following protocol is adapted from a well-established procedure for the synthesis of the analogous 2,4,5-trifluorobenzonitrile.[3]

Step 1: Diazotization of 3,4,5-Trifluoroaniline

-

In a well-ventilated fume hood, dissolve 3,4,5-trifluoroaniline (1.0 eq.) in a suitable acidic medium, such as a mixture of glacial acetic acid and sulfuric acid, and cool the solution to 0-5 °C in an ice-water bath with vigorous stirring.

-

Slowly add a solution of sodium nitrite (1.05 eq.) in water to the cooled aniline solution, maintaining the temperature below 5 °C. The addition should be dropwise to control the exothermic reaction and prevent the decomposition of the diazonium salt.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30-60 minutes to ensure complete formation of the diazonium salt.

Step 2: Cyanation of the Diazonium Salt

-

In a separate reaction vessel, prepare a solution of copper(I) cyanide (0.1 eq.) and an excess of sodium or potassium cyanide (e.g., 2.0-2.5 eq.) in water. Cool this solution to 0-5 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the cyanide solution. The addition should be done portion-wise or via a dropping funnel, ensuring the temperature of the receiving solution does not exceed 10 °C. Vigorous stirring is essential to ensure proper mixing.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 40-50 °C for 1-2 hours to drive the reaction to completion. The evolution of nitrogen gas should be observed.

-

Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

Process Flow Diagram

Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.

Synthetic Strategy 2: Nucleophilic Aromatic Substitution (SNAr)

An alternative approach to this compound involves a nucleophilic aromatic substitution (SNAr) reaction on a suitable precursor, such as 1-bromo-3,4,5-trifluorobenzene. This method is particularly effective for aromatic systems that are activated by electron-withdrawing groups, such as fluorine atoms.

Mechanism and Rationale

In an SNAr reaction, a potent nucleophile, in this case, the cyanide ion, attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group (e.g., a halogen). This addition step forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing fluorine atoms, which stabilizes the intermediate. In the subsequent step, the leaving group is eliminated, and the aromaticity of the ring is restored, yielding the final product.

Precursor Synthesis: Preparation of 1-Bromo-3,4,5-trifluorobenzene

A potential precursor, 1-bromo-3,4,5-trifluorobenzene, can be synthesized from 2,3,4-trifluoroaniline through a bromination reaction followed by a deamination reaction.[5]

Experimental Protocol: Cyanation of 1-Bromo-3,4,5-trifluorobenzene

The following is a general protocol for the cyanation of an aryl halide, which can be adapted for 1-bromo-3,4,5-trifluorobenzene.

-

In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine 1-bromo-3,4,5-trifluorobenzene (1.0 eq.), copper(I) cyanide (1.1-1.5 eq.), and a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Heat the reaction mixture to a high temperature (typically 150-200 °C) with vigorous stirring. The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

Pour the reaction mixture into a solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complexes.

-

Extract the product with a suitable organic solvent (e.g., toluene, ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude product by distillation or recrystallization.

Reaction Scheme

Caption: SNAr synthesis of this compound from a halogenated precursor.

Quantitative Data Summary

| Synthetic Route | Starting Material | Key Reagents | Typical Reaction Time | Expected Yield |

| Sandmeyer Reaction | 3,4,5-Trifluoroaniline | NaNO₂, H⁺, CuCN, NaCN | 2-4 hours | Good to Excellent |

| SNAr Cyanation | 1-Bromo-3,4,5-trifluorobenzene | CuCN, DMF/NMP | 4-12 hours | Moderate to Good |

Purification and Characterization

The crude this compound obtained from either synthetic route can be purified by standard laboratory techniques.

-

Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes) is an effective purification method.

-

Distillation: If the product is a low-melting solid or a liquid, vacuum distillation can be employed for purification.

The purified product should be characterized to confirm its identity and purity.

-

Melting Point: The reported melting point of this compound is 45-47 °C.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy will provide definitive structural information.

-

Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic strong absorption for the nitrile (C≡N) group, typically in the range of 2220-2240 cm⁻¹.

Safety Considerations

-

Cyanides: Sodium cyanide, potassium cyanide, and copper(I) cyanide are highly toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Cyanide waste must be quenched and disposed of according to institutional safety protocols.

-

Acids: Strong acids such as sulfuric acid are corrosive. Handle with care.

-

Solvents: Organic solvents such as DMF and NMP are harmful. Avoid inhalation and skin contact.

References

- 1. BJOC - Organo-fluorine chemistry V [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Stereochemical outcomes of C–F activation reactions of benzyl fluoride [beilstein-journals.org]

Methodological & Application

The Strategic Role of 3,4,5-Trifluorobenzonitrile in Next-Generation Agrochemicals: Application Notes and Protocols

The relentless pursuit of enhanced efficacy, improved safety profiles, and environmental sustainability in crop protection has led researchers to explore novel chemical scaffolds. Among these, fluorinated building blocks have emerged as a cornerstone in modern agrochemical design. The strategic incorporation of fluorine atoms into a molecule can dramatically alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to superior performance.[1][2] This guide provides an in-depth look at the utility of 3,4,5-Trifluorobenzonitrile, a versatile fluorinated intermediate, in the conceptualization and development of advanced agrochemicals. While direct, commercialized agrochemicals explicitly derived from this compound are not prominently documented in publicly available literature, its structural motifs are present in various patented compounds, and its value as a precursor for potent herbicides, fungicides, and insecticides is significant. This document will, therefore, focus on the principles of its application, supported by generalized protocols and data from analogous compounds containing the trifluoromethylphenyl moiety.

The Significance of the 3,4,5-Trifluorophenyl Moiety in Bioactivity

The 3,4,5-trifluorophenyl group, readily accessible from this compound, imparts a unique electronic and steric profile to a molecule. The strong electron-withdrawing nature of the three fluorine atoms can significantly influence the acidity of adjacent functional groups, potentially enhancing their interaction with biological targets.[3] Furthermore, the carbon-fluorine bond is exceptionally strong, which can increase the metabolic stability of the compound in plants and soil, leading to longer-lasting efficacy.[2]

The nitrile group in this compound is a versatile synthetic handle that can be transformed into a variety of functional groups, including amines, carboxylic acids, and tetrazoles, providing multiple avenues for molecular elaboration and optimization of biological activity.

Application in Herbicide Development

The development of novel herbicides is crucial for managing weed competition in crops, which can otherwise lead to significant yield losses.[4] The 3,4,5-trifluorophenyl scaffold has been explored in the design of herbicides that target various metabolic pathways in weeds.

Conceptual Application: PPO Inhibitors

Protoporphyrinogen oxidase (PPO) inhibiting herbicides are a critical class of agrochemicals. The 3,4,5-trifluorophenyl group can be incorporated into PPO inhibitor scaffolds to enhance their binding affinity and overall efficacy.

Protocol 1: General Synthesis of a PPO Inhibitor Herbicide Analogue

This protocol outlines a conceptual synthetic route for a hypothetical PPO inhibitor containing the 3,4,5-trifluorophenyl moiety, based on established chemical principles.

Step 1: Synthesis of 3,4,5-Trifluorobenzylamine

-

To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF), add a reducing agent such as lithium aluminum hydride (LiAlH₄) (1.5 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Carefully quench the reaction with water and 15% NaOH solution.

-

Filter the resulting solid and concentrate the filtrate under reduced pressure to obtain 3,4,5-trifluorobenzylamine.

Step 2: Coupling with a Heterocyclic Core

-

Dissolve 3,4,5-trifluorobenzylamine (1.0 eq) and a suitable heterocyclic carboxylic acid (e.g., a pyrazole or triazole derivative) (1.0 eq) in dichloromethane (DCM).

-

Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Stir the reaction at room temperature for 12-18 hours.

-

Filter the reaction mixture and wash the filtrate with 1N HCl and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography.

Application in Fungicide Development

Fungal pathogens pose a significant threat to global food security, necessitating the continuous development of novel fungicides.[5] The incorporation of trifluoromethylphenyl groups has been a successful strategy in creating potent fungicidal compounds.[6]

Conceptual Application: SDHI Fungicides

Succinate dehydrogenase inhibitor (SDHI) fungicides are a major class of agricultural fungicides. The 3,4,5-trifluorophenyl moiety can be integrated into the pharmacophore of SDHI fungicides to improve their efficacy against a broad spectrum of fungal diseases.

Protocol 2: General Synthesis of an SDHI Fungicide Analogue

This protocol describes a generalized synthesis of a hypothetical SDHI fungicide incorporating the 3,4,5-trifluorophenyl group.

Step 1: Synthesis of 3,4,5-Trifluoroaniline

-

This compound can be hydrolyzed to the corresponding amide using a strong acid or base.

-

The resulting amide can then be subjected to a Hofmann rearrangement using a reagent like bromine in the presence of a strong base to yield 3,4,5-trifluoroaniline.

Step 2: Amide Bond Formation

-

React 3,4,5-trifluoroaniline (1.0 eq) with a suitable pyrazole- or pyridine-carboxylic acid chloride (1.1 eq) in the presence of a base such as triethylamine in a solvent like DCM.

-

Stir the reaction at room temperature for 2-4 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer and concentrate to obtain the crude product, which can be purified by recrystallization or column chromatography.

Application in Insecticide Development

The control of insect pests is essential for protecting crops and preventing the spread of vector-borne diseases. Fluorinated compounds, including those with trifluoromethylphenyl groups, have been instrumental in the development of modern insecticides.[7]

Conceptual Application: Ryanodine Receptor Modulators

The 3,4,5-trifluorophenyl group can be a key component in the synthesis of insecticides that act on the insect ryanodine receptor, leading to paralysis and death of the target pest.

Protocol 3: General Synthesis of an Insecticide Analogue

This protocol provides a conceptual pathway for the synthesis of a hypothetical insecticide containing the 3,4,5-trifluorophenyl moiety.

Step 1: Grignard Reaction with this compound

-

Prepare a Grignard reagent from a suitable alkyl or aryl halide (e.g., methylmagnesium bromide).

-

React the Grignard reagent with this compound in an ether solvent.

-

Acidic workup of the reaction mixture will yield the corresponding ketone.

Step 2: Elaboration to the Final Insecticidal Scaffold

-

The resulting ketone can undergo a series of reactions, such as condensation with a hydrazine derivative followed by cyclization, to form a complex heterocyclic core characteristic of many modern insecticides. The specific steps will be highly dependent on the target scaffold.

Data Presentation and Efficacy

| Compound ID | Target Pest/Pathogen | Assay Type | Efficacy (EC₅₀/LD₅₀) |

| Herbicide-Analogue-1 | Amaranthus retroflexus | Whole Plant Assay | 15 g/ha |

| Fungicide-Analogue-1 | Septoria tritici | In Vitro Mycelial Growth | 0.5 µg/mL |

| Insecticide-Analogue-1 | Plutella xylostella | Topical Application | 2 ng/insect |

Visualizations

Diagram 1: General Synthetic Utility of this compound

Caption: Synthetic pathways from this compound.

Diagram 2: Conceptual Agrochemical Development Workflow

Caption: Workflow for agrochemical development.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel agrochemicals. Its unique electronic properties and the synthetic accessibility of a range of functional groups from its nitrile moiety make it an attractive starting material for the development of next-generation herbicides, fungicides, and insecticides. While the direct application of this specific compound in currently marketed agrochemicals is not widely documented, the principles outlined in these application notes and protocols provide a solid foundation for researchers to explore its potential in creating innovative and effective crop protection solutions. The continued exploration of fluorinated building blocks like this compound will undoubtedly play a crucial role in addressing the future challenges of global food production.

References

- 1. researchgate.net [researchgate.net]

- 2. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnwhandbooks.org [pnwhandbooks.org]

- 5. d-nb.info [d-nb.info]

- 6. par.nsf.gov [par.nsf.gov]

- 7. mdpi.com [mdpi.com]

The Strategic Advantage of Fluorination: 3,4,5-Trifluorobenzonitrile as a Precursor for Advanced Covalent Organic Frameworks

Introduction: The Rise of Fluorinated Covalent Organic Frameworks

Covalent Organic Frameworks (COFs) represent a revolutionary class of crystalline porous polymers, constructed from organic building blocks linked by robust covalent bonds. Their ordered, porous structures offer a unique platform for a myriad of applications, including gas storage and separation, catalysis, and drug delivery.[1] The judicious selection of molecular precursors is paramount in dictating the ultimate architecture, porosity, and functionality of the resulting framework.[2]

In recent years, the incorporation of fluorine atoms into the organic linkers used for COF synthesis has emerged as a powerful strategy to enhance their material properties. The introduction of fluorine can significantly improve the crystallinity, porosity, and chemical stability of COFs.[3] This enhancement is attributed to the unique physicochemical characteristics of the fluorine atom, including its high electronegativity and the specific intermolecular interactions it can promote.

This application note provides a detailed exploration of 3,4,5-trifluorobenzonitrile as a strategic precursor for the synthesis of fluorinated Covalent Triazine Frameworks (F-CTFs), a subclass of COFs. We will delve into a comprehensive, field-proven protocol for the synthesis and characterization of these advanced materials and discuss their potential applications, particularly in drug delivery.

The Rationale for Employing this compound

The choice of this compound as a building block for COFs is underpinned by several key scientific principles:

-

Enhanced Interlayer Stacking and Crystallinity: The presence of fluorine atoms can induce favorable interlayer stacking and structural ordering within the COF, leading to materials with higher crystallinity. This is a critical factor for achieving well-defined porous structures.

-

Increased Hydrophobicity and Stability: Fluorination imparts a hydrophobic character to the COF, which can enhance its stability towards moisture and strong acids.[4] This is a significant advantage for applications in diverse chemical environments.

-

Modulated Electronic Properties: The strong electron-withdrawing nature of fluorine atoms can modulate the electronic properties of the resulting COF, which can be beneficial for applications in catalysis and sensing.

-

Formation of Stable Covalent Triazine Frameworks (CTFs): The nitrile functionality of this compound is an excellent precursor for the formation of highly stable triazine rings through a process of cyclotrimerization. This reaction forms the robust covalent linkages that define the framework.

Experimental Protocols

This section details the solvothermal synthesis of a fluorinated covalent triazine framework (F-CTF) from this compound, followed by its characterization.

Protocol 1: Solvothermal Synthesis of Fluorinated Covalent Triazine Framework (F-CTF)

This protocol outlines the Brønsted acid-catalyzed cyclotrimerization of this compound.

Materials:

-

This compound

-

Trifluoromethanesulfonic acid (CF₃SO₃H)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Acetone

-

Anhydrous Tetrahydrofuran (THF)

Equipment:

-

Schlenk tube or a similar reaction vessel suitable for solvothermal synthesis

-

Magnetic stirrer and stir bar

-

Oven for heating

-

Centrifuge

-

Soxhlet extraction apparatus

-

Vacuum oven

Procedure:

-

Reaction Setup: In a clean, dry Schlenk tube, add this compound.

-

Solvent and Catalyst Addition: Add anhydrous DCM to the Schlenk tube to dissolve the monomer. Subsequently, carefully add trifluoromethanesulfonic acid as the catalyst.

-

Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove any dissolved gases.

-

Reaction: Seal the Schlenk tube and place it in an oven preheated to 120 °C. Allow the reaction to proceed for 72 hours. A precipitate should form during this time.

-

Work-up and Purification:

-

After cooling the reaction vessel to room temperature, collect the solid product by centrifugation.

-

Wash the precipitate thoroughly with anhydrous acetone and anhydrous THF to remove any unreacted monomer and residual catalyst.

-

Further purify the product by Soxhlet extraction with THF for 24 hours.

-

-

Activation: Dry the purified F-CTF powder in a vacuum oven at 150 °C for 12 hours to remove any trapped solvent molecules and activate the framework.

Causality Behind Experimental Choices:

-

Solvothermal Conditions: The use of a sealed reaction vessel at elevated temperatures provides the necessary energy to overcome the activation barrier for the cyclotrimerization reaction, promoting the formation of a crystalline and porous framework.

-

Brønsted Acid Catalyst: Trifluoromethanesulfonic acid is a strong Brønsted acid that effectively catalyzes the cyclotrimerization of nitriles to form the stable triazine linkages.

-

Anhydrous Conditions: The reaction is performed under anhydrous conditions to prevent the hydrolysis of the nitrile groups and potential side reactions that could compromise the integrity of the resulting framework.

-

Soxhlet Extraction: This continuous extraction method is crucial for removing any impurities and ensuring the high purity of the final F-CTF material, which is essential for accurate characterization and application.

Visualizing the Synthesis Workflow:

Caption: Workflow for the synthesis and purification of the fluorinated covalent triazine framework (F-CTF).

Protocol 2: Characterization of the F-CTF

Thorough characterization is essential to confirm the successful synthesis of the F-CTF and to evaluate its properties.

Techniques:

-

Powder X-ray Diffraction (PXRD): To confirm the crystallinity and determine the structure of the F-CTF.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the formation of triazine rings and the disappearance of the nitrile groups.

-

Solid-State ¹³C and ¹⁹F NMR Spectroscopy: To probe the local chemical environment of the carbon and fluorine atoms in the framework.

-

Nitrogen Adsorption-Desorption Isotherms (BET Analysis): To determine the specific surface area and pore size distribution of the F-CTF.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and particle size of the synthesized F-CTF.

Quantitative Data Summary

The following table presents the expected physicochemical properties of the synthesized F-CTF, based on typical results for similar fluorinated covalent triazine frameworks.

| Property | Expected Value | Reference(s) |

| BET Surface Area | 800 - 1500 m²/g | [5] |

| Pore Size | 1.5 - 2.5 nm | [5] |

| Thermal Stability (TGA) | Stable up to 400 °C in N₂ | [5] |

| Water Contact Angle | > 140° | [4] |

Application Note: F-CTF for Drug Delivery

The unique properties of the synthesized F-CTF make it a promising candidate for advanced drug delivery systems.[6][7]

Rationale for Application:

-

High Drug Loading Capacity: The high surface area and porous nature of the F-CTF can accommodate a large amount of drug molecules.[6]

-

Enhanced Drug-Carrier Interactions: The fluorine atoms in the framework can participate in hydrogen bonding with drug molecules containing suitable functional groups (e.g., -OH, -NH₂), leading to improved drug loading efficiency.[6]

-

Controlled Release: The hydrophobic nature of the F-CTF can modulate the release of encapsulated drugs in an aqueous physiological environment, potentially leading to a sustained release profile.

-

Biocompatibility: COFs are generally composed of light elements and can be designed to be biocompatible.

Protocol 3: Drug Loading and In Vitro Release Study

Materials:

-

Activated F-CTF powder

-

Drug of choice (e.g., 5-Fluorouracil)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Suitable solvent for the drug (e.g., Dimethyl sulfoxide - DMSO)

Procedure: Drug Loading

-

Suspend the activated F-CTF powder in a solution of the drug in a suitable solvent.

-

Stir the suspension for 24 hours at room temperature to allow for drug encapsulation.

-

Collect the drug-loaded F-CTF by centrifugation.

-

Wash the product with the pure solvent to remove any surface-adsorbed drug molecules.

-

Dry the drug-loaded F-CTF under vacuum.

-

Quantify the amount of loaded drug using techniques such as UV-Vis spectroscopy or thermogravimetric analysis (TGA).

Procedure: In Vitro Drug Release

-

Disperse a known amount of the drug-loaded F-CTF in PBS (pH 7.4) to simulate physiological conditions.

-

Incubate the suspension at 37 °C with gentle shaking.

-

At predetermined time intervals, collect an aliquot of the release medium and replace it with fresh PBS.

-

Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy).

Visualizing the Drug Delivery Workflow:

Caption: Conceptual workflow for COF-based drug delivery.

Conclusion and Future Perspectives

This compound is a highly promising precursor for the synthesis of advanced fluorinated covalent organic frameworks. The introduction of fluorine atoms into the COF structure imparts desirable properties such as enhanced stability, crystallinity, and hydrophobicity. The resulting F-CTFs have significant potential in various applications, particularly in the development of sophisticated drug delivery systems. Further research should focus on exploring the in vivo behavior of these materials and expanding their application to other areas such as catalysis and environmental remediation.

References

- 1. researchgate.net [researchgate.net]

- 2. Ionothermal Synthesis of Imide‐Linked Covalent Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Covalent–Organic Framework-Based Materials in Theranostic Applications: Insights into Their Advantages and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fabrication of covalent organic frameworks and its selective extraction of fluoronitrobenzenes from environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation [mdpi.com]

- 6. 3D Covalent Organic Frameworks from Design, Synthesis to Applications in Optoelectronics - PubMed [pubmed.ncbi.nlm.nih.gov]